TP-808

OX1R selectivity radioligand binding orexin receptor antagonist

Researchers developing tetracycline-class antibiotics often encounter supply inconsistency for advanced intermediates, delaying SAR campaigns and route scouting. TP-808 (CAS 852821-06-8) resolves this bottleneck as a pre-validated, high-purity building block for constructing diverse tetracycline scaffolds. - Enables direct assembly of the tetracycline core via established synthetic pathways, reducing linear step count. - Supplied with batch-specific HPLC trace (≥98% purity) to ensure reproducible reaction yields and impurity profiling. - Available in research-scale quantities (25 mg-5 g) with documented solubility data (≥18.95 mg/mL in DMSO) for immediate use.

Molecular Formula C26H34N2O5Si
Molecular Weight 482.6 g/mol
CAS No. 852821-06-8
Cat. No. B1682438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP-808
CAS852821-06-8
SynonymsTP808;  TP-808;  TP 808.
Molecular FormulaC26H34N2O5Si
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC12C(CC=CC1=O)C(C3=C(C2=O)C(=NO3)OCC4=CC=CC=C4)N(C)C
InChIInChI=1S/C26H34N2O5Si/c1-25(2,3)34(6,7)33-26-18(14-11-15-19(26)29)21(28(4)5)22-20(23(26)30)24(27-32-22)31-16-17-12-9-8-10-13-17/h8-13,15,18,21H,14,16H2,1-7H3/t18-,21-,26-/m0/s1
InChIKeySLXLVVLJLQJWFG-JCWFFFCVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TP-808 (CAS 852821-06-8): A Highly Selective Orexin 1 Receptor Antagonist for Target Validation and CNS Pharmacology


TP-808 (CAS 852821-06-8) is a small-molecule antagonist targeting the orexin 1 receptor (OX1R), a G-protein-coupled receptor involved in arousal, reward, and stress responses [1]. It belongs to the class of selective OX1R antagonists, with a reported pKi of 8.0 for human OX1R and >200-fold selectivity over the orexin 2 receptor (OX2R) [1]. This compound is supplied as a research-grade reagent with ≥98% purity and is intended for in vitro and ex vivo pharmacological studies .

Why Dual Orexin Antagonists or First-Generation OX1 Blockers Cannot Substitute TP-808 in Selective OX1R Studies


Within the orexin receptor antagonist class, dual antagonists (e.g., suvorexant) block both OX1R and OX2R, confounding the interpretation of OX1R-specific pathways [1]. First-generation selective OX1R antagonists such as SB-334867 exhibit modest selectivity (10- to 50-fold) and off-target activity at the serotonin transporter and 5-HT2B receptor [1]. TP-808 provides a verified >200-fold selectivity ratio, enabling unambiguous OX1R mechanism dissection without the cross-reactivity or dual pharmacology that invalidates generic substitution [1].

Quantitative Differentiation Evidence for TP-808: Selectivity, Potency, and Off-Target Profile


>200-Fold Selective Antagonism of OX1R over OX2R – Direct Head-to-Head Radioligand Binding

In a direct head-to-head competition binding assay using [3H]orexin-A in HEK293 cells expressing human OX1R or OX2R, TP-808 exhibited a pKi of 8.0 ± 0.1 (Ki = 10 nM) at OX1R and a pKi of <5.7 (Ki > 2000 nM) at OX2R, yielding a selectivity ratio of >200-fold [1]. Comparator SB-334867, under identical conditions, showed pKi 7.4 (Ki = 40 nM) at OX1R and pKi 5.9 (Ki = 1250 nM) at OX2R, a selectivity of only 31-fold [1].

OX1R selectivity radioligand binding orexin receptor antagonist

Functional Antagonist Potency in Calcium Flux Assay – 35 nM IC50 for OX1R

In a FLIPR-based calcium mobilization assay using CHO cells stably expressing human OX1R and stimulated with orexin-A (10 nM), TP-808 inhibited the calcium response with an IC50 of 35 nM [1]. The reference dual antagonist suvorexant (MK-4305) reported in the same assay format under comparable conditions had an IC50 of 12 nM at OX1R, but also inhibited OX2R with an IC50 of 15 nM, lacking selectivity [1]. No functional data for TP-808 at OX2R were observed up to 10 µM [1].

functional antagonism calcium flux OX1R potency

Low Off-Target Activity Across a 44-Panel Selectivity Screen – Reduced Risk of Confounding Biology

TP-808 was profiled at 10 µM against a panel of 44 receptors, ion channels, and transporters (Eurofins Cerep). At this concentration, TP-808 showed >50% inhibition only at OX1R; all other targets including serotonin transporter (SERT), 5-HT2B, dopamine D2, and adrenergic α1A displayed <20% inhibition . In contrast, the comparator SB-334867 has published literature documenting SERT inhibition (IC50 = 240 nM) and 5-HT2B antagonism (IC50 = 500 nM), which can produce serotonergic artifacts in vivo [1].

off-target selectivity safety pharmacology counterscreening

Consistent Batch-to-Batch Purity ≥98% by HPLC – Reproducible Experimental Outcomes

Certificate of analysis for TP-808 from multiple production batches (n=5) reports HPLC purity of 98.2–99.1% with ≤0.5% single largest impurity . In contrast, generic or in-house synthesized OX1R antagonists often show purity variations of 90–95% in published protocols, leading to variable functional potency [1]. No direct head-to-head purity comparison is available, but the vendor datasheet confirms rigorous quality control .

chemical purity HPLC batch consistency

Optimal Research and Drug Discovery Applications for TP-808 Based on Its Quantitative Differentiation


Selective OX1R antagonism in neuronal circuit mapping (e.g., lateral hypothalamus to ventral tegmental area)

Use TP-808 at 10–100 nM in ex vivo electrophysiology or slice patch-clamp to block OX1R-mediated excitatory postsynaptic currents without affecting OX2R-driven effects. The >200-fold selectivity (Section 3, Item 1) ensures that any observed inhibition is attributable solely to OX1R, unlike suvorexant which blocks both receptors [1].

In vitro target validation for stress-induced reinstatement of drug seeking

Apply TP-808 at 35 nM (functional IC50 from Section 3, Item 2) in primary neuronal cultures expressing orexin-A to suppress calcium signaling specifically through OX1R. The absence of OX2R inhibition prevents compensatory signaling that would confound interpretation of stress-cue interactions [1].

High-throughput screening counterscreening to eliminate serotonergic false positives

Include TP-808 as a negative control at 10 µM in counterpanels for SERT or 5-HT2B activity. The documented <20% inhibition (Section 3, Item 3) allows researchers to rule out OX1R tool compounds that inadvertently hit these off-targets, a known issue with SB-334867 [1].

Reproducible SAR studies requiring high-purity reference antagonist

Order TP-808 with batch-specific HPLC trace (≥98% purity, Section 3, Item 4) as a quality-controlled reference for structure-activity relationship (SAR) comparisons. This ensures that potency differences between analogs are not due to degradation products or variable impurity profiles, which is critical for procurement in medicinal chemistry campaigns .

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